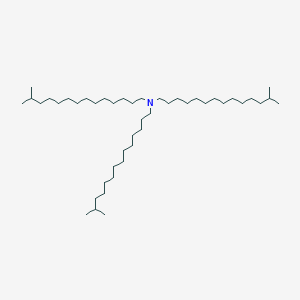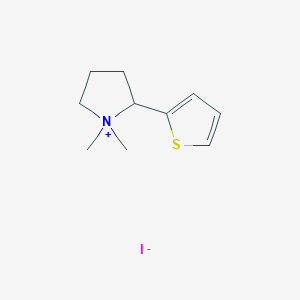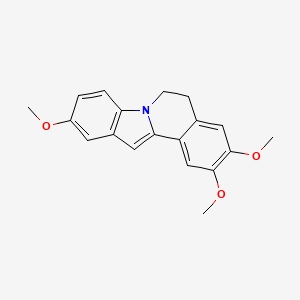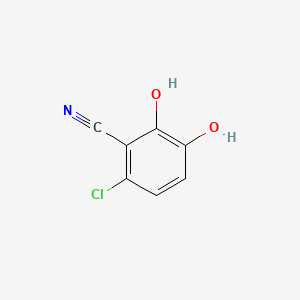
N~1~,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexadecylbenzene-1,2,3,4,5,6-hexamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexadecylbenzene-1,2,3,4,5,6-hexamine is a synthetic organic compound characterized by a benzene ring substituted with six hexadecylamine groups. This compound is notable for its amphiphilic properties, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexadecylbenzene-1,2,3,4,5,6-hexamine typically involves the following steps:
Nitration of Benzene: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitrobenzene.
Reduction of Nitrobenzene: Nitrobenzene is reduced to aniline using a reducing agent such as iron and hydrochloric acid.
Hexadecylation: Aniline is then reacted with hexadecyl bromide in the presence of a base such as sodium hydroxide to form N-hexadecylaniline.
Hexahexadecylation: The final step involves the reaction of N-hexadecylaniline with benzene-1,2,3,4,5,6-hexacarboxylic acid chloride in the presence of a base to form N1,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexadecylbenzene-1,2,3,4,5,6-hexamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Oxidation: N1,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexadecylbenzene-1,2,3,4,5,6-hexamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one or more hexadecylamine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base.
Major Products:
Oxidation: Formation of hexadecylbenzene derivatives with oxidized amine groups.
Reduction: Formation of hexadecylbenzene derivatives with reduced amine groups.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N~1~,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexadecylbenzene-1,2,3,4,5,6-hexamine has several scientific research applications:
Chemistry: Used as a surfactant and emulsifying agent in chemical reactions and formulations.
Biology: Employed in the study of cell membrane interactions and as a model compound for amphiphilic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and lubricants.
Mecanismo De Acción
The mechanism of action of N1,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexadecylbenzene-1,2,3,4,5,6-hexamine involves its interaction with lipid bilayers and cell membranes. The hexadecylamine groups facilitate insertion into lipid bilayers, disrupting membrane integrity and affecting cellular processes. The compound’s amphiphilic nature allows it to interact with both hydrophobic and hydrophilic regions of biological membranes.
Similar Compounds:
- N~1~,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexylbenzene-1,2,3,4,5,6-hexamine
- N~1~,N~2~,N~3~,N~4~,N~5~,N~6~-Hexaoctadecylbenzene-1,2,3,4,5,6-hexamine
Comparison: N1,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexadecylbenzene-1,2,3,4,5,6-hexamine is unique due to its specific chain length of hexadecyl groups, which imparts distinct amphiphilic properties. Compared to N1,N~2~,N~3~,N~4~,N~5~,N~6~-Hexahexylbenzene-1,2,3,4,5,6-hexamine, it has longer alkyl chains, resulting in different solubility and interaction characteristics. Compared to N1,N~2~,N~3~,N~4~,N~5~,N~6~-Hexaoctadecylbenzene-1,2,3,4,5,6-hexamine, it has shorter alkyl chains, which may affect its ability to form micelles and other structures.
Propiedades
| 113419-21-9 | |
Fórmula molecular |
C102H204N6 |
Peso molecular |
1514.7 g/mol |
Nombre IUPAC |
1-N,2-N,3-N,4-N,5-N,6-N-hexahexadecylbenzene-1,2,3,4,5,6-hexamine |
InChI |
InChI=1S/C102H204N6/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-91-103-97-98(104-92-86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)100(106-94-88-82-76-70-64-58-52-46-40-34-28-22-16-10-4)102(108-96-90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)101(107-95-89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)99(97)105-93-87-81-75-69-63-57-51-45-39-33-27-21-15-9-3/h103-108H,7-96H2,1-6H3 |
Clave InChI |
UKXPMZAQFAXQPM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNC1=C(C(=C(C(=C1NCCCCCCCCCCCCCCCC)NCCCCCCCCCCCCCCCC)NCCCCCCCCCCCCCCCC)NCCCCCCCCCCCCCCCC)NCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-Phenyldiazenyl]cyclohex-1-ene-1-carboxamide](/img/structure/B14303252.png)
arsane](/img/structure/B14303262.png)
![Benzonitrile, 4,4'-[dithiobis(methylene)]bis-](/img/structure/B14303267.png)

![Benzamide, N-[3-[3-(1-piperidinylmethyl)phenoxy]propyl]-](/img/structure/B14303280.png)


![N-(Diphenylmethyl)-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B14303328.png)


